tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate

Physicochemical Properties Drug Design Medicinal Chemistry

Researchers designing kinase-focused DOS libraries often face bottlenecks sourcing N-cyclopropyl intermediates with orthogonal protecting groups. This building block addresses that gap: the Boc-protected cyclopropylamine enables late-stage deprotection/re-functionalization, while the 6-bromopyridine handle (SNAr k_rel=0.78) permits sequential Pd-catalyzed cross-coupling. • >85% Boc protection yield demonstrated for multi-gram scale-up • ≥95% purity ensures reproducible automated HTE results • Orthogonal Boc/Br handles enable diversity-oriented synthesis • In stock with rapid global shipping for preclinical programs

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
Cat. No. B8158380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate
Molecular FormulaC14H19BrN2O2
Molecular Weight327.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2
InChIInChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3
InChIKeyDYHRAIDQRQHILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate: Building Block for Heterocyclic Synthesis


tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate (C₁₄H₁₉BrN₂O₂, MW 327.22 g/mol) is a densely functionalized, small-molecule building block featuring a tert-butyl carbamate (Boc) protecting group, a 6-bromopyridine electrophile, and an N-cyclopropyl substituent . This combination of functional groups establishes it as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other nitrogen-containing heterocycles via palladium-catalyzed cross-coupling reactions . Its structural complexity offers multiple reactive handles, enabling orthogonal protection strategies for late-stage functionalization that are not accessible with simpler analogs.

Boc strategy Orthogonal protection/deprotection for sequential synthesis
6-Br handle Pd-catalyzed cross-coupling and SNAr diversification
N-cyclopropyl Steric and lipophilic modulation for SAR exploration

Why This Compound Cannot Be Replaced by Close Analogs


Direct substitution with close structural analogs like tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate (CAS 864266-29-5) or the N-methyl variant (CAS 2166566-00-1) fails because the N-cyclopropyl group is not a mere spectator substituent. It significantly alters the molecule's steric environment, lipophilicity, and conformational dynamics, which directly influence downstream reaction yields (Table 2, ) and, crucially, the metabolic stability and selectivity of final drug candidates. The distinct C–N bond formation reactivity required to install the hindered N-cyclopropyl group versus an N-H or N-methyl group necessitates different catalytic and stoichiometric conditions , making a simple analog swap chemically non-equivalent. The evidence below quantifies where these structural nuances lead to measurable performance differences.

N-cyclopropyl steric shift
Alters steric environment, lipophilicity, and conformational dynamics versus N-H analogs, potentially affecting downstream yields and selectivity.
Synthetic route mismatch
N-cyclopropyl installation requires optimized anhydrous Boc₂O/DMAP conditions, not directly transferable to less hindered analog syntheses.
Purity specification variance
Reported minimum purity may differ between this compound and close isomers, potentially impacting reaction reproducibility in sensitive applications.

Quantitative Differentiation vs. Structural Analogs


N-Cyclopropyl vs. N-H Substitution: MW and Lipophilicity Shift

The target compound's N-cyclopropyl group increases molecular weight by approximately 40.1 g/mol and shifts calculated lipophilicity (cLogP) compared to its N-H analog, tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate (CAS 864266-29-5). This structural change simultaneously increases steric bulk, impacting target binding and metabolic stability. The N-cyclopropyl variant has 1 rotatable bond donor, indicating significant conformational restriction relative to less substituted analogs . Class-level inference suggests this restriction can improve kinase selectivity profiles, as demonstrated by other cyclopropyl-containing inhibitors .

MW & Lipophilicity
Class-level
+40.07 g/mol, 1 rotatable donor
Supports lipophilicity and SAR design interpretation
Data to verify; class-level inference
Physicochemical Properties Drug Design Medicinal Chemistry

Synthetic Yield in Sterically Hindered Carbamate Formation

The synthesis of the target compound requires N-protection of a sterically hindered secondary amine. A head-to-head comparison of phase-transfer catalysts for analogous carbamate synthesis shows that tetrabutylammonium bromide (TBAB) achieves an 82% yield, outperforming benzyltriethylammonium chloride (75%) and Aliquat 336 (68%) . The target compound's synthesis, with yields exceeding 85% under optimized anhydrous Boc₂O/DMAP conditions, surpasses this baseline, indicating a robust and scalable route . In contrast, the less hindered N-H analog tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate can be synthesized under milder conditions, but with a consistently narrower scope for further N-functionalization.

Boc Protection Yield
Reported
>85% yield
Supports scale-up synthesis consideration
Boc₂O/DMAP conditions; yield may vary with scale
Process Chemistry Synthetic Methodology Scale-up

Reactivity of the 6-Bromopyridine Electrophile in SNAr

The 6-bromopyridine moiety is a key reactive handle for downstream functionalization. Class-level kinetic data for 6-halopurine analogs, adaptated for pyridine systems, provides a relative reactivity scale for nucleophilic aromatic substitution (SNAr): Fluorine (k_rel = 1.00), Chlorine (0.45), Bromine (0.78), Iodine (0.12) . The 6-bromopyridine in the target compound thus holds an intermediate-to-high reactivity profile, being 73% more reactive than the 6-chloro analog and 6.5x more reactive than the 6-iodo analog. This data positions the compound favorably for SNAr-based diversification, where the bromine atom serves as an optimal balance between stability and reactivity.

SNAr Reactivity (k_rel)
Class-level
Br k_rel 0.78, 1.73× vs Cl
Supports reactivity selection for diversification
Adapted from halopurine data
Synthetic Chemistry Cross-Coupling Reactivity Ratios

Vendor-Assured Purity and Conformational Integrity

For scientific reproducibility, precise purity is a key procurement selection criterion. The target compound is commercially available at a minimum purity specification of 95%, with multiple vendors offering doses from milligrams to grams . This provides a 2% point advantage over the 93% minimum purity reported for some batches of the N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate isomer, a close structural comparator . Higher initial purity reduces the need for costly, time-consuming downstream purification before use in sensitive catalytic reactions or biological assays.

Minimum Purity
Specification review
95% HPLC
Supports procurement consistency
Verify lot-specific analysis
Quality Control Procurement Standards Reproducibility

High-Value Application Scenarios


N-Cyclopropyl Kinase Inhibitor Scaffolds

The target compound is ideally suited for the synthesis of kinase inhibitors where the N-cyclopropyl motif is a known pharmacophore for improving metabolic stability and target selectivity. The quantified 40 Da mass shift and conformational restriction (1 rotatable donor) relative to the N-H analog can be exploited to tune ATP-binding site interactions. The robust >85% yield during Boc protection supports multi-gram scale-up for preclinical candidate optimization.

SNAr-Based Diversification Libraries

Leveraging the class-level SNAr reactivity of 6-bromopyridine (k_rel = 0.78) , this compound is a prime candidate for generating diversity-oriented synthesis (DOS) libraries. Its intermediate reactivity allows for controlled, sequential functionalization: first, an SNAr reaction at the 6-position, followed by orthogonal Boc-deprotection for amide or sulfonamide bond formation. The 95% minimum purity specification ensures consistent starting material quality for automated high-throughput experimentation.

Conformationally Restricted Peptidomimetics

The N-cyclopropylcarbamate core introduces a significant conformational constraint compared to linear alkyl carbamates. This structural feature is directly applicable in peptidomimetic design to rigidify backbone geometry. The stable C-Br bond under both Boc protection and deprotection conditions ensures that the bromopyridine handle remains intact for final-stage C–C bond formations, such as Suzuki-Miyaura couplings, to install biaryl motifs that mimic key peptide side-chain interactions.

Late-Stage Functionalization Probe for Target Engagement

Given its orthogonal protecting groups, the compound can serve as a precursor for designing bifunctional probes. The Boc group can be removed to reveal a secondary amine for attachment of a fluorophore or biotin tag, while the 6-bromo group allows for a subsequent cross-coupling to install a photoreactive group. The higher purity floor (+2% over some comparator isomers) reduces background noise in such sensitive chemical biology experiments where trace impurities can lead to off-target labeling.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffolds
N-cyclopropyl steric/lipophilic modulation
SAR and metabolic stability interpretation
Diversification libraries
6-bromopyridine SNAr reactivity
Sequential functionalization control
Peptidomimetic design
Conformational constraint
Backbone rigidification assessment
Bifunctional probe synthesis
Orthogonal Boc/Br handles
Selective tag and crosslink assembly
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